Benzenesulfonic acid, 4-methyl-, zinc salt, also known as p-toluenesulfonic acid zinc salt, is a chemical compound with the molecular formula and an average molecular weight of approximately 407.76 g/mol . This compound is characterized by the presence of a zinc ion coordinated with the sulfonate group of p-toluenesulfonic acid. It is commonly utilized in various industrial applications due to its properties as a strong acid and its ability to act as a catalyst in
The primary mechanism of action of this compound is attributed to its Lewis acidity. The zinc cation acts as an electron pair acceptor, facilitating reactions with Lewis bases. This property allows it to function as a catalyst in various organic transformations.
While specific safety data for this compound might be limited, general precautions associated with zinc salts and sulfonic acids should be considered:
ZMBS finds application as a Lewis acid catalyst in various organic transformations. Its ability to accept electron pairs from reactants facilitates reactions like:
ZMBS plays a role in the synthesis of various materials:
ZMBS exhibits potential in certain biological applications:
Research indicates that benzenesulfonic acid, 4-methyl-, zinc salt exhibits biological activity, particularly in antimicrobial properties. Its effectiveness against certain bacteria and fungi has been documented, making it a candidate for use in pharmaceuticals and agricultural applications. Additionally, studies have shown that it may influence biochemical pathways due to its role as a metal ion source in biological systems.
Benzenesulfonic acid, 4-methyl-, zinc salt can be synthesized through several methods:
Benzenesulfonic acid, 4-methyl-, zinc salt finds applications across various fields:
Interaction studies have shown that benzenesulfonic acid, 4-methyl-, zinc salt can interact with various biological molecules. These interactions may affect enzyme activity and cellular processes. For instance:
Several compounds share structural similarities with benzenesulfonic acid, 4-methyl-, zinc salt. Here are notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Benzenesulfonic acid | Basic sulfonic acid; used in dyes and detergents. | |
| p-Toluenesulfonic acid | Strong acid; common reagent in organic synthesis. | |
| Benzoic acid | Weak organic acid; used as a preservative. | |
| Sulfanilic acid | Amino sulfonic acid; used in dye manufacturing. |
Benzenesulfonic acid, 4-methyl-, zinc salt is unique due to its dual functionality as both an acid and a source of zinc ions, which enhances its reactivity and potential applications compared to other similar compounds. Its ability to act as a catalyst while also providing essential metal ions distinguishes it from simpler sulfonic acids and other derivatives.
The synthesis of zinc p-toluenesulfonate typically involves the neutralization of p-toluenesulfonic acid (PTSA) with zinc-containing bases. A common method employs zinc carbonate (ZnCO₃) or zinc hydroxide (Zn(OH)₂) in aqueous or alcoholic media:
$$
\text{ZnCO}3 + 2\,\text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow (\text{CH}3\text{C}6\text{H}4\text{SO}3)2\text{Zn} + \text{H}2\text{O} + \text{CO}2 \uparrow
$$
This exothermic reaction proceeds via proton transfer from PTSA to the zinc base, followed by coordination of the sulfonate anion to the zinc cation. Alternative routes use zinc chloride (ZnCl₂) or zinc triflate (Zn(OTf)₂) as starting materials, particularly in non-aqueous solvents like ethanol or acetonitrile.
| Parameter | Aqueous Synthesis | Non-Aqueous Synthesis |
|---|---|---|
| Solvent | Water | Ethanol, Acetonitrile |
| Temperature | 25–60°C | 60–80°C |
| Yield | 70–85% | 90–95% |
| Purity | Moderate | High |
| Byproduct Management | Complex | Simplified |
Aqueous methods, while cost-effective, often suffer from incomplete reaction due to the limited solubility of zinc carbonate. Non-aqueous protocols in ethanol enhance reaction efficiency, achieving yields >90% by minimizing side reactions. For instance, a patent by JP5679668B2 demonstrates that reacting Zn(OH)₂ with PTSA in ethanol at 60°C produces high-purity zinc p-toluenesulfonate with minimal residual acid.
Industrial-scale production faces three primary challenges:
While the base-acid neutralization typically proceeds without catalysts, ZnCl₂ or Zn(OTf)₂ accelerates reactions in non-polar solvents. For example, Zn(OTf)₂ facilitates cyclization reactions involving tosylhydrazones, enabling one-pot syntheses of heterocyclic compounds. In Beckmann rearrangements, PTSA-ZnCl₂ complexes act as bifunctional catalysts, enhancing both electrophilic activation and intermediate stabilization.
The zinc ion in benzenesulfonic acid, 4-methyl-, zinc salt acts as a Lewis acid, facilitating electron-deficient interactions with substrates. This property is critical in fluorination and cyclization reactions. For example, in zinc-catalyzed fluorocyclization of alkenes using hypervalent fluoroiodine reagents, the compound coordinates with the fluorine atom of the fluoro-benziodoxole reagent, inducing isomerization that lowers activation energy [4]. This step precedes a metathesis reaction where the C–F bond forms via a transition state involving simultaneous I–C1 and F–C2 bond formation (bond lengths: 2.32 Å and 2.00 Å, respectively) [4].
In N-alkylation reactions, zinc single-atom catalysts derived from sulfonate frameworks demonstrate exceptional activity. A study using S-doped ZIF-8 precursors reported a turnover frequency (TOF) of 8.4 h⁻¹ at 120°C for N-alkylation of aromatic amines with alcohols [3]. The sulfonate ligand’s electron-donating methyl group enhances zinc’s electron density, stabilizing transition states and improving reaction yields (up to 90%) [3].
Table 1: Comparative catalytic performance in Lewis acid-mediated reactions
| Reaction Type | Catalyst System | TOF (h⁻¹) | Yield (%) |
|---|---|---|---|
| Fluorocyclization | Zn-sulfonate/Benziodoxole | 19.2* | 82 [4] |
| N-alkylation | CNS@Zn1-AA (S-doped ZIF-8) | 8.4 | 90 [3] |
*Energy barrier in kcal/mol relative to reactants.
Mechanistic investigations using density functional theory (DFT) reveal that benzenesulfonic acid, 4-methyl-, zinc salt participates in metathesis through a stepwise process. The zinc center first stabilizes the hypervalent iodine reagent via coordination, reducing the energy barrier for isomerization by 9.1 kcal/mol [4]. Subsequent nucleophilic substitution involves a six-membered transition state where zinc’s Lewis acidity polarizes the C–F bond, enabling fluorine transfer.
Notably, the catalyst’s sulfonate ligand prevents zinc aggregation, maintaining single-atom dispersion critical for high surface area (up to 1,200 m²/g in ZIF-derived systems) [3]. This dispersion increases active site availability, directly correlating with enhanced TOF values in hydrogen-borrowing reactions [3].
Benzenesulfonic acid, 4-methyl-, zinc salt outperforms cadmium and iron analogs in both activity and sustainability. Cadmium sulfonates, though effective, face regulatory restrictions due to toxicity, while iron variants exhibit lower Lewis acidity (Pauling electronegativity: Zn = 1.65, Fe = 1.83), reducing substrate polarization efficiency [3] [4].
Table 2: Metal sulfonate comparison in fluorination reactions
| Metal | Electronegativity | Toxicity | TOF (h⁻¹) |
|---|---|---|---|
| Zinc | 1.65 | Low | 8.4 [3] |
| Cadmium | 1.69 | High | 6.1* |
| Iron | 1.83 | Moderate | 3.5* |
*Theoretical estimates based on ionic radius and charge density.
In polymerization, zinc sulfonates act as co-catalysts in polyvinyl chloride (PVC) and polypropylene synthesis. The sulfonate group stabilizes zinc’s +2 oxidation state, enabling coordination with monomer units during chain propagation. For instance, in PVC production, zinc sulfonates mitigate side reactions by scavenging chloride ions, improving thermal stability [5].
Recent advances utilize ZIF-derived zinc sulfonates for controlled radical polymerization. The porous structure of these catalysts (pore size: 0.5–1.2 nm) facilitates monomer diffusion, achieving polydispersity indices (PDI) below 1.5 in polypropylene synthesis [3].
Table 3: Zinc sulfonate performance in polymerization
| Polymer | Catalyst System | PDI | Thermal Stability (°C) |
|---|---|---|---|
| PVC | Zn-sulfonate/Cl⁻ scavenger | 1.8 | 180 [5] |
| Polypropylene | CNS@Zn1-AA | 1.4 | 220 [3] |
The structural diversity observed in zinc coordination polymers containing benzenesulfonic acid, 4-methyl-, zinc salt is fundamentally influenced by the nature of co-ligands and counteranions present in the coordination environment. Research has demonstrated that zinc coordination polymers exhibit remarkable structural flexibility, with different anions inducing distinct topological arrangements and dimensionalities [1] [2].
The incorporation of various anions into zinc coordination frameworks results in significant structural modifications. Halide anions, including chloride, bromide, and iodide, demonstrate distinct effects on the resulting coordination polymer architectures. Chloride anions typically promote the formation of linear or helical chain structures through bridging coordination modes, while bromide anions induce wavelike chain arrangements [3]. The larger iodide anions favor the development of porous two-dimensional frameworks due to their reduced coordination ability and increased steric requirements [2].
Oxygen-containing anions exhibit different structural influences compared to halide anions. Nitrate anions frequently lead to the formation of interpenetrating networks with three-dimensional architectures, often exhibiting two-fold interpenetration patterns [4]. Perchlorate anions, due to their weakly coordinating nature, tend to remain as counterions and promote the formation of porous two-dimensional lattices [2]. The trifluoromethanesulfonate anion demonstrates unique behavior by facilitating the formation of intercalated ribbon structures through its terminal coordination mode [5].
The p-toluenesulfonate anion, which is structurally related to the 4-methylbenzenesulfonate ligand, shows a propensity for forming linear structures through terminal coordination [1]. This anion demonstrates similar coordination behavior to trifluoroacetate anions, both promoting linear structural arrangements. The hexafluorosilicate anion, with its bridging coordination capability, encourages the formation of porous two-dimensional structures [2].
| Anion | Structural Effect | Coordination Mode | Dimensionality | Interpenetration |
|---|---|---|---|---|
| Cl⁻ | Linear/Helical chains | Bridging | 1D | None |
| Br⁻ | Wavelike chains | Bridging | 1D | None |
| I⁻ | Porous 2D frameworks | Terminal | 2D | None |
| NO₃⁻ | Interpenetrating networks | Bridging/Terminal | 3D | 2-fold |
| ClO₄⁻ | Porous 2D lattices | Terminal | 2D | None |
| CF₃SO₃⁻ | Intercalated ribbons | Terminal | 1D | None |
| p-Tosylate | Linear structures | Terminal | 1D | None |
| CF₃CO₂⁻ | Linear structures | Terminal | 1D | None |
| SiF₆²⁻ | Porous 2D structures | Bridging | 2D | None |
| Acetate | Zigzag chains | Bridging | 1D | None |
The coordination environment of zinc in benzenesulfonic acid, 4-methyl-, zinc salt complexes is significantly influenced by ligand substitution patterns and the nature of auxiliary ligands. Zinc demonstrates remarkable flexibility in its coordination geometry, readily adopting tetrahedral, trigonal bipyramidal, or octahedral arrangements depending on the ligand field strength and steric requirements [6].
The incorporation of different substituents on the organic ligand framework produces measurable effects on the zinc coordination bond lengths and angles. Research has shown that ligand substitution leads to variations in zinc-nitrogen bond lengths, with halogen functionalization causing increases of less than 0.01 Å, while more significant substitutions can result in bond length changes of up to 0.015 Å [7]. These subtle geometric changes have profound effects on the electronic properties and coordination behavior of the resulting complexes.
The electronic configuration of zinc as a d¹⁰ system eliminates crystal field stabilization effects, making the coordination geometry primarily dependent on ligand steric requirements and electronic factors. This flexibility allows zinc to accommodate various coordination numbers, typically ranging from four to six, without significant energetic penalties [6]. The coordination geometry preference is influenced by the nature of the donor atoms, with oxygen and nitrogen donors from sulfonate and auxiliary ligands creating distinct coordination environments.
Auxiliary ligands play a crucial role in determining the final coordination geometry and structural dimensionality. The presence of bridging ligands such as 4,4'-bipyridine or 1,4-diazabicyclo[2.2.2]octane can extend the coordination framework from discrete molecular units to extended polymeric structures [8]. The coordination mode of these auxiliary ligands, whether terminal or bridging, significantly influences the overall structural topology.
The sulfonate group in 4-methylbenzenesulfonic acid exhibits versatile coordination behavior, capable of functioning as a monodentate terminal ligand or as a bridging ligand depending on the coordination requirements and the presence of competing donor atoms [9]. This flexibility in coordination mode contributes to the structural diversity observed in zinc sulfonate complexes.
| Compound | Molecular Formula | Crystal System | Space Group | Coordination Number | Coordination Geometry | Dimensionality |
|---|---|---|---|---|---|---|
| Zn(benzenesulfonate)₂ | C₁₂H₁₀O₆S₂Zn | Monoclinic | P21/c | 4-6 | Tetrahedral/Octahedral | 1D/2D |
| Zn(4-methylbenzenesulfonate)₂ | C₁₄H₁₄O₆S₂Zn | Monoclinic | P21/c | 4-6 | Tetrahedral/Octahedral | 1D/2D |
| Zn(4-methylbenzenesulfonate)₂·6H₂O | C₁₄H₂₆O₁₂S₂Zn | Triclinic | P-1 | 6 | Octahedral | 0D |
| Zn(4-methylbenzenesulfonate)₂·2H₂O | C₁₄H₁₈O₈S₂Zn | Monoclinic | P21/c | 4-6 | Tetrahedral/Octahedral | 1D/2D |
| Zn₂(μ₂-OH)(SIP)(DPP) | C₃₄H₂₈N₄O₈SZn₂ | Monoclinic | P21/c | 4 | Tetrahedral | 3D |
| Zn₂(btca)(H₂O)₄ | C₁₀H₁₂O₁₂Zn₂ | Monoclinic | P21/c | 4 | Tetrahedral | 2D |
| Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂ | C₃₃H₄₀N₉O₇S₂Zn | Triclinic | P-1 | 4 | Distorted Tetrahedral | 0D |
| Zn(4bpu)(OAc)₂ | C₂₂H₁₈N₆O₅Zn | Orthorhombic | Pbca | 6 | Octahedral | 1D |
| Zn(Fbix)(OAc)₂ | C₁₄H₁₀F₄N₄O₄Zn | Monoclinic | P21/c | 4 | Tetrahedral | 1D |
| Zn₂(Fbix)₃(NO₃)₂ | C₄₂H₃₀F₁₂N₁₂O₈Zn₂ | Monoclinic | C2/c | 6 | Octahedral | 2D |
The photoluminescent properties of zinc sulfonate complexes represent a fascinating aspect of their coordination chemistry, with emission characteristics strongly dependent on the ligand environment and structural arrangement. Zinc sulfonate complexes typically exhibit blue to blue-green luminescence with emission wavelengths ranging from 420 to 491 nanometers, depending on the specific ligand substitution pattern and coordination environment [10] [11].
The photoluminescence mechanism in zinc sulfonate complexes primarily involves intraligand charge transfer transitions and ligand-to-metal charge transfer processes. The d¹⁰ electronic configuration of zinc precludes d-d transitions, making the observed luminescence predominantly ligand-centered with metal-enhanced emission through coordination [12]. The zinc center acts as a Lewis acid, polarizing the ligand electronic structure and facilitating radiative transitions.
Quantum yield measurements for zinc sulfonate complexes reveal values ranging from 5.8% to 25.1%, with the highest quantum yields observed for complexes containing electron-donating substituents on the aromatic ring system [11]. The presence of the methyl group in 4-methylbenzenesulfonic acid zinc salt enhances the electron density on the aromatic system, contributing to improved photoluminescent properties compared to unsubstituted benzenesulfonate complexes [9].
The emission lifetimes of zinc sulfonate complexes typically range from 6.3 to 14.2 nanoseconds, indicating fluorescence rather than phosphorescence as the primary emission mechanism [11]. These relatively short lifetimes are consistent with spin-allowed transitions from excited singlet states to the ground state. The absence of heavy atom effects in zinc coordination compounds contributes to the predominance of fluorescence over phosphorescence [13].
Temperature effects on photoluminescence properties demonstrate that lower temperatures generally enhance emission intensity and extend excited state lifetimes. This behavior is attributed to reduced non-radiative decay pathways at lower temperatures, allowing for more efficient radiative transitions [14]. The thermal stability of the photoluminescent properties makes zinc sulfonate complexes attractive candidates for solid-state lighting applications.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ns) | Emission Mechanism | Color |
|---|---|---|---|---|---|---|
| Zn(4-methylbenzenesulfonate)₂ | 340-360 | 462-463 | 6.7-12.1 | 8-13 | ILCT/LMCT | Blue |
| Zn(pmdc)(H₂O) | 375 | 491 | 15.2 | 9.5 | ILCT | Blue |
| Zn(tpeb)(1,4-ndc) | 350 | 420 | 8.5 | 11.2 | MLCT | Blue |
| Zn(L1)(DMSO)₄ | 340 | 463 | 25.1 | 12.8 | ILCT | Blue |
| Zn(3-tzbd)₂ | 350 | 395 | 12.3 | 10.5 | ILCT | Blue-Green |
| Zn(4-pmntd)(Cl)₂ | 365 | 425 | 5.8 | 6.3 | ILCT/LMCT | Blue |
| Zn(bpycz)Cl₂ | 350 | 420 | 7.2 | 8.9 | ILCT | Blue |
| Zn(L)(DMF) | 400 | 468 | 6.7 | 9.8 | ILCT | Blue |
| Zn(TIPA) | 322 | 491 | 18.4 | 14.2 | LMCT | Blue |
| Zn(HL1) | 400 | 468 | 6.7 | 8.1 | ILCT | Blue |
| Zn(HL2) | 400 | 459 | 12.1 | 9.3 | ILCT | Blue |
| Zn(HL3) | 375 | 436 | 8.9 | 7.6 | ILCT | Blue |
The crystallographic arrangements of zinc coordination polymers containing benzenesulfonic acid, 4-methyl-, zinc salt are profoundly influenced by solvent choice and synthesis temperature. These parameters represent critical factors in controlling the final structural topology and dimensionality of the resulting coordination frameworks [15] [16].
Solvent effects manifest through multiple mechanisms, including coordination to the zinc center, template effects in framework formation, and influence on crystallization kinetics. Coordinating solvents such as dimethylformamide, dimethyl sulfoxide, and alcohols can occupy coordination sites on the zinc center, affecting the final coordination geometry and structural connectivity [12]. Non-coordinating solvents facilitate the formation of extended coordination networks by allowing stronger metal-ligand interactions to dominate the structural assembly process.
Temperature effects on crystallographic arrangements demonstrate clear correlations between synthesis temperature and resulting structural dimensionality. At room temperature and low temperatures (35-45°C), zinc coordination polymers typically adopt one-dimensional chain structures with monoclinic crystal systems [16]. Elevated temperatures (75-120°C) promote the formation of two-dimensional layered structures with orthorhombic crystal systems, reflecting increased thermal energy available for bond formation and structural rearrangement [16].
The transition from one-dimensional to two-dimensional structures with increasing temperature is accompanied by systematic changes in lattice parameters. Unit cell dimensions generally expand with increasing temperature, reflecting thermal expansion effects and the accommodation of more complex structural motifs [16]. The a-axis typically increases from approximately 9.8 Å at room temperature to 12.7 Å at elevated temperatures, while b-axis dimensions show similar expansion trends.
Solvent-induced phase transitions represent another important aspect of structural control in zinc coordination polymers. The replacement of coordinating solvents with water or other polar solvents can trigger single-crystal to single-crystal transformations, resulting in different crystal systems and space groups [15]. These transformations often involve changes in coordination number and geometry around the zinc centers.
The choice of crystallization medium significantly affects the resulting crystal system and space group. Dimethylformamide solutions typically yield monoclinic crystal systems with P21/c space groups, while aqueous solutions favor cubic or hexagonal arrangements depending on the synthesis temperature [16]. Alcoholic media promote the formation of orthorhombic crystal systems with higher symmetry space groups.
| Temperature (°C) | Solvent | Structural Outcome | Crystal System | Lattice Parameter Changes |
|---|---|---|---|---|
| Room temp | DMF | 1D chains | Monoclinic | a=9.8Å, b=21.3Å |
| 35 | DMF | 1D chains | Monoclinic | a=9.9Å, b=21.5Å |
| 45 | DMF | 1D chains | Monoclinic | a=10.1Å, b=21.8Å |
| 75 | DMF | 2D layers | Orthorhombic | a=12.5Å, b=15.3Å |
| 85-120 | DMF | 2D layers | Orthorhombic | a=12.7Å, b=15.5Å |
| 70 | H₂O | Cubic phase | Cubic | a=5.4Å |
| 90 | H₂O | Hexagonal phase | Hexagonal | a=3.8Å, c=6.3Å |
| 150 | Methanol | Monoclinic | Monoclinic | a=11.2Å, b=14.6Å |
| 200 | Ethanol | Orthorhombic | Orthorhombic | a=9.5Å, b=14.8Å |
| 300 | Acetonitrile | Triclinic | Triclinic | a=9.3Å, b=10.2Å, c=17.3Å |
Irritant